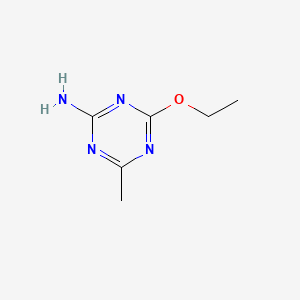

4-Ethoxy-6-methyl-1,3,5-triazin-2-amine

Description

BenchChem offers high-quality 4-Ethoxy-6-methyl-1,3,5-triazin-2-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Ethoxy-6-methyl-1,3,5-triazin-2-amine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-ethoxy-6-methyl-1,3,5-triazin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10N4O/c1-3-11-6-9-4(2)8-5(7)10-6/h3H2,1-2H3,(H2,7,8,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WBYRNUWFQADAPF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=NC(=NC(=N1)N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70192082 | |

| Record name | 1,3,5-Triazin-2-amine, 4-ethoxy-6-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70192082 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3882-66-4 | |

| Record name | 4-Ethoxy-6-methyl-1,3,5-triazin-2-amine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3882-66-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,3,5-Triazin-2-amine, 4-ethoxy-6-methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003882664 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,3,5-Triazin-2-amine, 4-ethoxy-6-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70192082 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-ethoxy-6-methyl-1,3,5-triazin-2-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.287 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Technical Guide to the Physicochemical Properties of 4-Ethoxy-6-methyl-1,3,5-triazin-2-amine

Prepared by: Gemini, Senior Application Scientist

Introduction

This guide provides a comprehensive technical overview of the physicochemical properties of 4-Ethoxy-6-methyl-1,3,5-triazin-2-amine (CAS No: 3882-66-4). As a substituted s-triazine, this compound belongs to a class of nitrogen-containing heterocycles known for their diverse applications, including roles as key intermediates in the synthesis of pharmaceuticals and agrochemicals.[1] Understanding the fundamental physicochemical characteristics of this molecule is paramount for researchers in drug discovery, process chemistry, and materials science. Properties such as solubility, pKa, and lipophilicity directly govern a compound's behavior in both biological and chemical systems, influencing everything from reaction kinetics and product purity to bioavailability and environmental fate.

This document moves beyond a simple data sheet, offering not only available empirical data but also detailing the standard methodologies for property determination. By explaining the causality behind experimental choices, this guide serves as a practical reference for scientists, enabling them to anticipate the behavior of this triazine derivative and design robust, self-validating experimental plans.

Chemical Identity and Structure

Correctly identifying a compound is the foundational step for all subsequent research. The following identifiers and structural representations define 4-Ethoxy-6-methyl-1,3,5-triazin-2-amine.

-

IUPAC Name: 4-Ethoxy-6-methyl-1,3,5-triazin-2-amine

-

Canonical SMILES: CCOC1=NC(=NC(=N1)N)C[5]

-

InChI Key: WBYRNUWFQADAPF-UHFFFAOYSA-N[5]

2D Chemical Structure:

Core Physicochemical Properties: Data and Methodologies

A quantitative understanding of a compound's physical properties is essential for its application. This section presents the available data for 4-Ethoxy-6-methyl-1,3,5-triazin-2-amine and provides detailed, field-proven protocols for their experimental determination.

Summary of Physicochemical Data

| Property | Value / Data | Source Type |

| Molecular Weight | 154.17 g/mol | Calculated |

| Melting Point | 173 - 175 °C | Experimental[6] |

| Boiling Point | 349.3 °C at 760 mmHg | Predicted[6] |

| Water Solubility | Data not available | - |

| pKa | Data not available | - |

| LogP (Lipophilicity) | 0.7 | Predicted (XLogP3)[6][7] |

Melting Point

Significance: The melting point is a critical indicator of a substance's purity. Pure crystalline compounds exhibit a sharp, well-defined melting range (typically <1°C), whereas impurities lead to a depressed and broader melting range.[6] This property is fundamental for quality control and identity confirmation.

Reported Data: The melting point for 4-Ethoxy-6-methyl-1,3,5-triazin-2-amine is reported to be in the range of 173-175 °C .[6]

Field-Proven Protocol: Capillary Melting Point Determination [8]

This method is the most common and reliable technique for determining the melting point of a solid sample. The underlying principle involves heating a small, packed sample in a capillary tube at a controlled rate and visually observing the temperature range over which the solid transitions to a liquid.

Methodology:

-

Sample Preparation: Ensure the sample is completely dry and finely powdered. A small amount is packed into a capillary tube (sealed at one end) to a height of 2-3 mm. Proper packing is crucial for uniform heat transfer.

-

Apparatus Setup: The capillary tube is placed in a calibrated melting point apparatus, adjacent to a high-precision thermometer or temperature probe.

-

Rapid Estimation (Optional but Recommended): A preliminary, rapid heating is performed to quickly determine an approximate melting range. This saves time during the precise measurement.[6]

-

Accurate Determination: A fresh sample is heated to a temperature approximately 15-20°C below the estimated melting point.

-

The heating rate is then slowed to 1-2°C per minute. A slow rate is critical to ensure thermal equilibrium between the sample, heating block, and thermometer.

-

Observation and Recording: Record two temperatures:

-

T₁: The temperature at which the first drop of liquid appears.

-

T₂: The temperature at which the entire sample becomes a clear liquid.

-

-

The reported melting point is the range T₁ - T₂. The procedure should be repeated at least twice to ensure consistency.[9]

Workflow for Melting Point Determination

Caption: Workflow for Capillary Melting Point Determination.

Aqueous Solubility

Significance: Aqueous solubility is a cornerstone property in drug development and environmental science. It profoundly affects a compound's absorption, distribution, metabolism, and excretion (ADME) profile, as well as its environmental persistence and transport. For drug candidates, poor aqueous solubility can be a major barrier to achieving therapeutic efficacy.

Field-Proven Protocol: OECD 105 (Flask Method) [2][10][11]

The OECD Guideline 105 provides a robust and internationally recognized method for determining the water solubility of chemical substances. The flask method is a straightforward approach that involves saturating water with the test substance and then measuring its concentration.

Methodology:

-

Preliminary Test: A preliminary test is conducted to determine the approximate solubility and to establish the appropriate analytical method and sample quantities for the main test.[12]

-

Apparatus Setup: Add an excess amount of the solid compound to a flask containing high-purity water (e.g., Milli-Q). The use of excess solid is essential to ensure a saturated solution is achieved.

-

Equilibration: The flask is sealed and agitated (e.g., in a shaker bath) at a constant temperature (typically 20 ± 0.5 °C) for a prolonged period (e.g., 24-48 hours) to ensure thermodynamic equilibrium is reached.[12]

-

Phase Separation: After agitation, the mixture is allowed to stand at the test temperature to allow undissolved solid to settle. The saturated aqueous phase is then carefully separated from the solid, typically by centrifugation or filtration. Care must be taken to avoid temperature changes during this step.

-

Quantification: The concentration of the compound in the clear aqueous solution is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC-UV) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Validation: The experiment is performed in triplicate to ensure the results are reproducible. The pH of the saturated solution should also be measured and reported, as it can significantly influence the solubility of ionizable compounds.

Workflow for Aqueous Solubility Determination (OECD 105)

Caption: Workflow for OECD 105 Water Solubility Test.

Acidity/Basicity (pKa)

Significance: The pKa, or acid dissociation constant, is a measure of a compound's acidity or basicity. The triazine ring and the exocyclic amino group are basic centers. The pKa value dictates the ionization state of a molecule at a given pH. This is critically important in drug development, as the charge of a molecule affects its ability to cross biological membranes, bind to targets, and its solubility.

Reported Data: No experimental pKa value for 4-Ethoxy-6-methyl-1,3,5-triazin-2-amine has been found. Its basic nature suggests it will have a pKa corresponding to the protonation of a ring nitrogen or the amino group.

Field-Proven Protocol: OECD 112 (Potentiometric Titration) [7][13][14]

The OECD Guideline 112 describes several methods for pKa determination, with potentiometric titration being one of the most common and accessible. This method involves titrating a solution of the compound with a strong acid (since the triazine is basic) and monitoring the pH change. The pKa can be determined from the midpoint of the resulting titration curve.

Methodology:

-

Solution Preparation: A precise amount of the compound is dissolved in high-purity water. If solubility is an issue, a co-solvent like methanol may be used, but the pKa must be extrapolated back to 0% co-solvent.

-

Apparatus Setup: The solution is placed in a thermostatted vessel (e.g., at 25°C) equipped with a calibrated pH electrode and a magnetic stirrer.

-

Titration: A standardized strong acid titrant (e.g., 0.1 M HCl) is added to the solution in small, precise increments using a burette.

-

Data Acquisition: The pH of the solution is recorded after each addition of titrant, allowing the system to equilibrate at each step.

-

Data Analysis: A titration curve is generated by plotting pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point (the point where half of the compound has been protonated). This can be determined from the first derivative of the curve.

-

Validation: The system should be calibrated using standard buffers before the experiment. The determination should be performed in triplicate.

Workflow for pKa Determination via Titration (OECD 112)

Caption: Workflow for OECD 112 pKa Determination.

Spectroscopic Profile

Spectroscopic analysis is indispensable for confirming the chemical structure and for quantification. While specific spectra for this compound are not publicly available, this section describes the expected characteristics based on its molecular structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for elucidating the structure of organic molecules.

-

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for each unique proton environment:

-

Ethoxy Group (CH₃CH₂O-): A triplet signal for the methyl protons (~1.4 ppm) coupled to the methylene protons, and a quartet signal for the methylene protons (~4.4 ppm) coupled to the methyl protons. The downfield shift of the methylene is due to the adjacent oxygen atom.

-

Methyl Group (-CH₃): A sharp singlet for the methyl group attached to the triazine ring (~2.4 ppm).

-

Amine Group (-NH₂): A broad singlet for the two amine protons. Its chemical shift can vary significantly (typically 5.0-7.0 ppm) depending on solvent, concentration, and temperature due to hydrogen bonding.

-

-

¹³C NMR Spectroscopy: The carbon NMR spectrum provides information on the carbon skeleton.[15][16][17] Based on the structure, six distinct carbon signals are expected:

-

Triazine Ring Carbons: Three signals in the highly deshielded region (~160-175 ppm) corresponding to the three unique carbons of the triazine ring. The carbon bearing the amino group (C2), the ethoxy group (C4), and the methyl group (C6) will have slightly different chemical shifts.

-

Ethoxy Group Carbons: A signal for the methylene carbon (-OCH₂) around 60-70 ppm and a signal for the methyl carbon (-CH₃) in the upfield region around 15-20 ppm.

-

Methyl Group Carbon: A signal for the methyl carbon attached to the ring, typically around 20-25 ppm.

-

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The spectrum of 4-Ethoxy-6-methyl-1,3,5-triazin-2-amine is expected to show characteristic absorption bands:

-

N-H Stretching: A pair of medium-to-sharp bands in the 3100-3500 cm⁻¹ region, characteristic of a primary amine (-NH₂).

-

C-H Stretching: Bands just below 3000 cm⁻¹ corresponding to the sp³ C-H bonds of the methyl and ethoxy groups.

-

C=N Stretching: Strong absorption bands in the 1500-1650 cm⁻¹ region, characteristic of the triazine ring system.

-

C-O Stretching: A strong band in the 1200-1300 cm⁻¹ region corresponding to the C-O bond of the ethoxy group.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a molecule. In electrospray ionization (ESI) mode, the compound is expected to show a prominent protonated molecular ion [M+H]⁺ at an m/z value of approximately 155.09.[7] High-resolution mass spectrometry would confirm the elemental composition, C₆H₁₁N₄O⁺.

Chemical Stability and Reactivity

Substituted s-triazines are generally stable aromatic compounds. However, their stability can be influenced by pH and temperature. The ethoxy group may be susceptible to hydrolysis under strong acidic or basic conditions, particularly at elevated temperatures, to yield the corresponding hydroxy-triazine. The amino group provides a site for potential derivatization reactions. For long-term storage, the compound should be kept in a cool, dry, and sealed environment.[4]

Conclusion

This technical guide has detailed the known physicochemical properties of 4-Ethoxy-6-methyl-1,3,5-triazin-2-amine and provided a framework for the experimental determination of key parameters like aqueous solubility and pKa. The provided data, including a melting point of 173-175 °C and a predicted LogP of 0.7, combined with the expected spectroscopic signatures, offers a solid foundation for researchers. By integrating established, authoritative protocols such as those from the OECD, this document empowers scientists to generate reliable, reproducible data, thereby accelerating research and development efforts involving this versatile chemical intermediate.

References

- [No Source Found]

- [No Source Found]

- [No Source Found]

- [No Source Found]

-

Alzchem. (n.d.). 2-Amino-4-ethoxy-6-methyl-1,3,5-triazine. Retrieved from [Link]

-

Chemistry LibreTexts. (2022, April 7). 6.1D: Step-by-Step Procedures for Melting Point Determination. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, January 29). Interpreting C-13 NMR Spectra. Retrieved from [Link]

-

University of Alberta. (n.d.). Melting point determination. Retrieved from [Link]

-

Situ Biosciences. (n.d.). OECD 105 - Water Solubility. Retrieved from [Link]

-

Regulations.gov. (n.d.). OECD Guideline for the Testing of Chemicals, 112 Dissociation Constants in Water. Retrieved from [Link]

- [No Source Found]

-

Chemguide. (n.d.). interpreting C-13 NMR spectra. Retrieved from [Link]

-

PubChemLite. (n.d.). 4-ethoxy-6-methyl-1,3,5-triazin-2-amine. Retrieved from [Link]

-

FILAB. (n.d.). Solubility testing in accordance with the OECD 105. Retrieved from [Link]

-

Westlab Canada. (2023, May 8). Measuring the Melting Point. Retrieved from [Link]

-

Analytice. (n.d.). OECD 105 - Water Solubility Test at 20°C. Retrieved from [Link]

- [No Source Found]

- [No Source Found]

- [No Source Found]

- [No Source Found]

-

Regulations.gov. (2017, January 13). Report : Determination of Water Solubility. Retrieved from [Link]

-

The Japanese Pharmacopoeia. (n.d.). Melting Point Determination / General Tests. Retrieved from [Link]

- [No Source Found]

- [No Source Found]

-

Situ Biosciences. (n.d.). OECD 112 - Dissociation Constants in Water. Retrieved from [Link]

- [No Source Found]

- [No Source Found]

-

Chemistry LibreTexts. (2023, January 29). Interpreting C-13 NMR Spectra. Retrieved from [Link]

- [No Source Found]

- [No Source Found]

Sources

- 1. 4-Ethyl-6-methoxy-1,3,5-triazin-2-amine | C6H10N4O | CID 69701 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. OECD 105 - Water Solubility - Situ Biosciences [situbiosciences.com]

- 3. aceschem.com [aceschem.com]

- 4. CAS 3882-66-4 | 4-Ethoxy-6-methyl-1,3,5-triazin-2-amine - Synblock [synblock.com]

- 5. 4-Ethoxy-6-methyl-1,3,5-triazin-2-amine,3882-66-4-Amadis Chemical [amadischem.com]

- 6. SSERC | Melting point determination [sserc.org.uk]

- 7. OECD n°112: Dissociation constant in water - Analytice [analytice.com]

- 8. westlab.com [westlab.com]

- 9. jpdb.nihs.go.jp [jpdb.nihs.go.jp]

- 10. filab.fr [filab.fr]

- 11. OECD 105 - Water Solubility Test at 20°C - Analytice [analytice.com]

- 12. downloads.regulations.gov [downloads.regulations.gov]

- 13. downloads.regulations.gov [downloads.regulations.gov]

- 14. OECD 112 - Dissociation Constants in Water - Situ Biosciences [situbiosciences.com]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. chemguide.co.uk [chemguide.co.uk]

- 17. chem.libretexts.org [chem.libretexts.org]

An In-depth Technical Guide to the Characterization of 4-Ethoxy-6-methyl-1,3,5-triazin-2-amine (CAS 3882-66-4)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the analytical characterization of 4-Ethoxy-6-methyl-1,3,5-triazin-2-amine. As a Senior Application Scientist, the following sections are structured to deliver not just procedural steps, but a deeper understanding of the scientific rationale behind the characterization workflow, ensuring robust and reliable data for research and development.

Introduction and Molecular Overview

4-Ethoxy-6-methyl-1,3,5-triazin-2-amine, with the CAS number 3882-66-4, is a substituted triazine derivative.[1][2][3] Triazine compounds are of significant interest in medicinal chemistry and agrochemical research due to their diverse biological activities. A thorough characterization of this molecule is the foundational step for any further investigation into its properties and potential applications. This guide will detail the expected outcomes from various analytical techniques and provide validated protocols for its comprehensive characterization.

Molecular Structure and Key Physicochemical Properties:

-

IUPAC Name: 4-Ethoxy-6-methyl-1,3,5-triazin-2-amine

-

InChI Key: WBYRNUWFQADAPF-UHFFFAOYSA-N

-

SMILES: CCOC1=NC(=NC(=N1)C)N[4]

| Property | Value | Source |

| Molecular Formula | C₆H₁₀N₄O | [1][2][3] |

| Molecular Weight | 154.17 g/mol | [1][2][3] |

| IUPAC Name | 4-Ethoxy-6-methyl-1,3,5-triazin-2-amine | |

| InChI Key | WBYRNUWFQADAPF-UHFFFAOYSA-N |

Structural Elucidation via Spectroscopic Methods

A combination of spectroscopic techniques is essential for the unambiguous confirmation of the chemical structure of 4-Ethoxy-6-methyl-1,3,5-triazin-2-amine.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of a molecule.

Predicted ¹H NMR Spectrum (500 MHz, CDCl₃):

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~ 4.8 - 5.2 | br s | 2H | -NH₂ | The broad singlet is characteristic of amine protons, which can undergo exchange. The chemical shift can vary with concentration and solvent. |

| ~ 4.35 | q | 2H | -OCH₂CH₃ | The quartet arises from the coupling with the adjacent methyl protons. The downfield shift is due to the deshielding effect of the neighboring oxygen atom. |

| ~ 2.30 | s | 3H | -CH₃ | The singlet indicates a methyl group with no adjacent protons. Its position is typical for a methyl group attached to an aromatic/heterocyclic ring. |

| ~ 1.35 | t | 3H | -OCH₂CH₃ | The triplet is due to coupling with the methylene protons. |

Predicted ¹³C NMR Spectrum (125 MHz, CDCl₃):

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~ 172 | C4 (Ethoxy) | The carbon of the triazine ring attached to the ethoxy group is expected to be significantly downfield due to the electronegativity of the oxygen and nitrogen atoms. |

| ~ 168 | C2 (Amine) | The carbon of the triazine ring bearing the amine group. |

| ~ 165 | C6 (Methyl) | The carbon of the triazine ring substituted with the methyl group. |

| ~ 62 | -OCH₂CH₃ | The methylene carbon of the ethoxy group, shifted downfield by the oxygen. |

| ~ 25 | -CH₃ | The methyl carbon attached to the triazine ring. |

| ~ 14 | -OCH₂CH₃ | The terminal methyl carbon of the ethoxy group. |

Experimental Protocol for NMR Analysis:

-

Sample Preparation: Dissolve 5-10 mg of 4-Ethoxy-6-methyl-1,3,5-triazin-2-amine in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.

-

Instrument Setup:

-

Spectrometer: 500 MHz or higher for better resolution.

-

Probe: Standard broadband probe.

-

Temperature: 298 K.

-

-

¹H NMR Acquisition:

-

Pulse sequence: Standard single-pulse experiment (zg30).

-

Spectral width: 0-12 ppm.

-

Number of scans: 16-32.

-

Relaxation delay: 2 seconds.

-

-

¹³C NMR Acquisition:

-

Pulse sequence: Proton-decoupled pulse program (zgpg30).

-

Spectral width: 0-200 ppm.

-

Number of scans: 1024 or more, depending on sample concentration.

-

Relaxation delay: 2 seconds.

-

-

Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired FID. Calibrate the spectra using the residual solvent peak.

Causality in NMR Protocol Choices:

-

High-field NMR (≥500 MHz): Chosen to achieve better signal dispersion and resolution, which is crucial for unambiguous assignment of protons and carbons, especially in a heteroaromatic system.

-

Deuterated Solvents: Used to avoid large solvent signals that would otherwise obscure the analyte signals. The choice of solvent (e.g., CDCl₃ for non-polar to moderately polar compounds, DMSO-d₆ for more polar compounds) depends on the solubility of the analyte.

-

Proton Decoupling in ¹³C NMR: This technique simplifies the spectrum by removing C-H coupling, resulting in a single peak for each unique carbon atom, which aids in spectral interpretation.

Diagram: NMR Workflow

Sources

A Comprehensive Spectroscopic and Analytical Guide to 4-Ethoxy-6-methyl-1,3,5-triazin-2-amine

Abstract

This technical guide provides a detailed analytical framework for the characterization of 4-Ethoxy-6-methyl-1,3,5-triazin-2-amine (CAS No: 3882-66-4), a key heterocyclic compound with applications in pharmaceutical and agrochemical research.[1] In the absence of publicly available experimental spectra, this document leverages predictive methodologies and foundational spectroscopic principles to offer an in-depth analysis of its expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. The guide is designed for researchers, scientists, and drug development professionals, offering not only predicted spectral data but also the underlying scientific rationale for experimental design and data interpretation. Protocols for sample preparation and analysis are detailed, ensuring a self-validating system for researchers aiming to characterize this molecule.

Introduction: The Significance of 4-Ethoxy-6-methyl-1,3,5-triazin-2-amine

Substituted 1,3,5-triazines are a class of nitrogen-containing heterocycles of significant interest due to their diverse biological activities.[2] Their scaffold is a cornerstone in the development of various therapeutic agents and agricultural products. 4-Ethoxy-6-methyl-1,3,5-triazin-2-amine, with its specific substitution pattern, presents a unique electronic and steric profile that warrants detailed spectroscopic characterization for unequivocal identification, purity assessment, and further derivatization in research and development settings.

This guide provides a comprehensive overview of the analytical techniques pivotal for the structural elucidation of this compound. We will delve into the theoretical underpinnings of each spectroscopic method, present predicted data, and offer expert insights into potential challenges and their solutions, such as the low solubility often encountered with triazine derivatives.[3]

Compound Properties:

| Property | Value | Source |

| CAS Number | 3882-66-4 | [1][4] |

| Molecular Formula | C₆H₁₀N₄O | [1][4] |

| Molecular Weight | 154.17 g/mol | [1][4] |

| IUPAC Name | 4-Ethoxy-6-methyl-1,3,5-triazin-2-amine | [1] |

| SMILES | CCOC1=NC(=NC(=N1)N)C | [5] |

| InChIKey | WBYRNUWFQADAPF-UHFFFAOYSA-N | [5] |

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Tool for Structural Elucidation

NMR spectroscopy is arguably the most powerful tool for determining the precise structure of organic molecules in solution. For 4-Ethoxy-6-methyl-1,3,5-triazin-2-amine, both ¹H and ¹³C NMR will provide critical information about the electronic environment of each proton and carbon atom, respectively.

Experimental Protocol: NMR Sample Preparation and Acquisition

A significant challenge in the NMR analysis of many triazine derivatives is their limited solubility in common deuterated solvents.[3] Intermolecular hydrogen bonding and π-stacking can lead to the formation of insoluble aggregates.[3]

Step-by-Step Protocol:

-

Solvent Selection: Begin with common deuterated solvents such as Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆).

-

Solubility Test: Attempt to dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of the chosen solvent.

-

Addressing Low Solubility: If solubility is poor, consider the following, in order of preference:

-

Heating: Gently warm the sample to aid dissolution. Some triazines show improved solubility at elevated temperatures (e.g., ~50 °C in CDCl₃).[3]

-

Alternative Solvents: Test other solvents such as Methanol-d₄ (MeOD-d₄), Acetonitrile-d₃ (ACN-d₃), or Pyridine-d₅.[3]

-

Co-solvent: The use of trifluoroacetic acid (TFA) as a co-solvent (e.g., CDCl₃ with 7% TFA) can be highly effective.[3] Protonation of the basic nitrogen atoms on the triazine ring disrupts intermolecular hydrogen bonding, enhancing solubility. However, be aware that TFA can alter chemical shifts and may cause degradation in some sensitive compounds.[3]

-

-

Data Acquisition: Acquire ¹H, ¹³C, and 2D NMR spectra (e.g., COSY, HSQC) on a high-field NMR spectrometer (≥400 MHz is recommended for good signal dispersion).

Predicted ¹H NMR Spectrum

Based on the structure of 4-Ethoxy-6-methyl-1,3,5-triazin-2-amine, the following proton signals are expected. The predicted chemical shifts (δ) are in parts per million (ppm) relative to tetramethylsilane (TMS).

| Protons | Predicted δ (ppm) | Multiplicity | Integration | Assignment Rationale |

| -O-CH₂ -CH₃ | ~4.3 - 4.5 | Quartet (q) | 2H | The methylene protons are adjacent to an oxygen atom, which is deshielding, and are coupled to the three methyl protons. |

| -CH₃ (ring) | ~2.3 - 2.5 | Singlet (s) | 3H | The methyl group is attached to the electron-deficient triazine ring, resulting in a downfield shift compared to a typical alkyl methyl. |

| -O-CH₂-CH₃ | ~1.3 - 1.5 | Triplet (t) | 3H | These methyl protons are coupled to the two methylene protons. |

| -NH₂ | ~5.0 - 6.5 | Broad Singlet (br s) | 2H | The chemical shift of amine protons is highly variable and depends on concentration, solvent, and temperature. The signal is often broad due to quadrupole broadening and exchange with residual water. |

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will provide insight into the carbon framework of the molecule.

| Carbon | Predicted δ (ppm) | Assignment Rationale |

| C =N (ring) | ~165 - 175 | The three carbon atoms of the triazine ring are in a highly deshielded environment due to the electronegativity of the adjacent nitrogen atoms. Three distinct signals are expected due to the asymmetric substitution. |

| -O-C H₂-CH₃ | ~60 - 65 | The carbon is directly bonded to an electronegative oxygen atom. |

| -C H₃ (ring) | ~20 - 25 | A typical chemical shift for a methyl group attached to an sp²-hybridized carbon. |

| -O-CH₂-C H₃ | ~14 - 16 | A standard chemical shift for a terminal methyl group in an ethyl chain. |

Expert Insight: The NMR spectra of amino-substituted 1,3,5-triazines can be complex due to the presence of rotamers, which arise from restricted rotation around the C-N bonds.[3] This can lead to the broadening or splitting of signals. Variable temperature (VT) NMR studies can be employed to investigate such dynamic equilibria.[3]

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The spectrum provides a "fingerprint" that is unique to the compound.

Experimental Protocol: IR Sample Preparation

For a solid sample like 4-Ethoxy-6-methyl-1,3,5-triazin-2-amine, several preparation methods are available.

-

Thin Solid Film (Preferred Method): [6]

-

Dissolve a small amount of the solid (a few milligrams) in a volatile solvent (e.g., methylene chloride or acetone).[6]

-

Place a drop of the solution onto an IR-transparent salt plate (e.g., KBr or NaCl).[6]

-

Allow the solvent to evaporate completely, leaving a thin film of the compound on the plate.[6]

-

Acquire the spectrum.

-

-

-

Grind a few milligrams of the solid to a fine powder in an agate mortar and pestle.[8]

-

Add a drop of Nujol (mineral oil) and continue grinding to create a uniform paste (mull).[8]

-

Spread the mull thinly between two salt plates.[8]

-

Acquire the spectrum. Note that Nujol itself has characteristic C-H stretching and bending absorptions.[9]

-

Predicted IR Absorption Bands

The following table summarizes the key vibrational frequencies expected for 4-Ethoxy-6-methyl-1,3,5-triazin-2-amine.

| Wavenumber (cm⁻¹) | Intensity | Vibration Type | Functional Group |

| 3100 - 3400 | Medium-Strong, Broad | N-H stretch | Primary Amine (-NH₂) |

| 2850 - 3000 | Medium | C-H stretch | Alkyl (ethoxy and methyl groups) |

| ~1640 - 1680 | Strong | C=N stretch | Triazine ring |

| ~1550 - 1650 | Strong | N-H bend | Primary Amine (-NH₂) |

| ~1400 - 1500 | Medium-Strong | C=C/C=N ring stretch | Triazine ring |

| ~1200 - 1300 | Strong | C-O stretch | Ether (ethoxy group) |

| ~800 - 850 | Strong | Ring breathing | Triazine ring |

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule upon ionization, which can be used to confirm its structure.

Experimental Protocol: Mass Spectrometry Analysis

Electron Ionization (EI) is a common technique for the analysis of small, volatile molecules.

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solids or after separation by Gas Chromatography (GC-MS).

-

Ionization: Bombard the sample with high-energy electrons (typically 70 eV) to generate a molecular ion (M⁺•) and various fragment ions.

-

Analysis: Separate the ions based on their mass-to-charge ratio (m/z) and detect them.

Predicted Mass Spectrum and Fragmentation

-

Molecular Ion (M⁺•): The molecular weight of 4-Ethoxy-6-methyl-1,3,5-triazin-2-amine is 154.17. Therefore, the molecular ion peak is expected at m/z = 154 . Due to the presence of an even number of nitrogen atoms (four), the molecular ion will have an even mass, consistent with the Nitrogen Rule.[10]

-

Key Fragmentation Pathways: The fragmentation of the molecular ion is driven by the stability of the resulting cations and neutral losses.

-

Loss of an ethyl radical (•CH₂CH₃): Cleavage of the ethoxy group can lead to the loss of an ethyl radical, resulting in a fragment at m/z = 125 . M⁺• → [M - 29]⁺

-

Loss of ethylene (CH₂=CH₂): A McLafferty-type rearrangement can lead to the loss of a neutral ethylene molecule from the ethoxy group, resulting in a fragment at m/z = 126 . M⁺• → [M - 28]⁺•

-

Loss of the ethoxy radical (•OCH₂CH₃): Cleavage of the C-O bond can result in the loss of the ethoxy radical, leading to a fragment at m/z = 109 . M⁺• → [M - 45]⁺

-

Ring Cleavage: The triazine ring is relatively stable, but various ring cleavage pathways can occur, leading to smaller fragments.

-

Visualization of Key Fragmentation Pathways:

Caption: Predicted major fragmentation pathways for 4-Ethoxy-6-methyl-1,3,5-triazin-2-amine in EI-MS.

Conclusion: A Pathway to Confident Characterization

This technical guide provides a robust framework for the spectroscopic analysis of 4-Ethoxy-6-methyl-1,3,5-triazin-2-amine. By combining predicted spectral data with detailed, field-proven experimental protocols and interpretations, researchers are equipped with the necessary tools for the confident structural elucidation and purity assessment of this important heterocyclic compound. The principles and methodologies outlined herein are broadly applicable to the characterization of other substituted triazine derivatives, serving as a valuable resource for the scientific community.

References

-

Structural characterization of triazines. (n.d.). Retrieved January 23, 2026, from [Link]

-

4-Ethoxy-N-ethyl-6-methyl-1,3,5-triazin-2-amine. PubChem. Retrieved January 23, 2026, from [Link]

-

Mass Spectrometry Part 8 - Fragmentation in Amines. (2023, January 25). YouTube. Retrieved January 23, 2026, from [Link]

-

4-Ethoxy-6-methyl-1,3,5-triazin-2-amine. Alzchem. Retrieved January 23, 2026, from [Link]

-

Spectroscopic Data for Triazines 3a−e in CH 2 Cl 2 [10 −5 M]. ResearchGate. Retrieved January 23, 2026, from [Link]

-

4-ethoxy-6-methyl-1,3,5-triazin-2-amine. PubChemLite. Retrieved January 23, 2026, from [Link]

-

Sampling of solids in IR spectroscopy. (2014, November 11). Slideshare. Retrieved January 23, 2026, from [Link]

-

Synthesis, Evaluation and Docking Study of 1, 3, 5-Triazine Derivatives as Cytotoxic Agents against Lung Cancer. (2016). Journal of Applied Pharmaceutical Science, 6(4), 057-071. Retrieved January 23, 2026, from [Link]

-

Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data. (2018). RSC Advances, 8(36), 20082–20091. Retrieved January 23, 2026, from [Link]

-

IR Spectroscopy of Solids. Organic Chemistry at CU Boulder. Retrieved January 23, 2026, from [Link]

- Synthesis method of 1,3,5-triazine derivatives. (2015). Google Patents.

-

Sample preparation for FT-IR. (n.d.). Retrieved January 23, 2026, from [Link]

-

Synthesis of new pyrazolo[3][4][11]triazines by cyclative cleavage of pyrazolyltriazenes. (2022). Beilstein Journal of Organic Chemistry, 18, 1205–1213. Retrieved January 23, 2026, from [Link]

-

Fragmentation patterns in the electron impact mass spectra of 1,3,5-triazin-2-one derivatives. (2000). Arkivoc, 2000(6), 923-930. Retrieved January 23, 2026, from [Link]

-

Preparing a sample for infrared spectroscopy. (2016, June 7). YouTube. Retrieved January 23, 2026, from [Link]

Sources

- 1. Green and Efficient Synthetic Protocol for 1,3,5-Triazine Derivatives with Anticancer Potential Against Colorectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. japsonline.com [japsonline.com]

- 3. tdx.cat [tdx.cat]

- 4. 2-AMINO-4-METHYLAMINO-6-ETHOXY-1,3,5-TRIAZINE CAS#: 62096-63-3 [m.chemicalbook.com]

- 5. PubChemLite - 4-ethoxy-6-methyl-1,3,5-triazin-2-amine (C6H10N4O) [pubchemlite.lcsb.uni.lu]

- 6. orgchemboulder.com [orgchemboulder.com]

- 7. Sampling of solids in IR spectroscopy | PPTX [slideshare.net]

- 8. youtube.com [youtube.com]

- 9. eng.uc.edu [eng.uc.edu]

- 10. m.youtube.com [m.youtube.com]

- 11. 4-Ethoxy-N-ethyl-6-methyl-1,3,5-triazin-2-amine | C8H14N4O | CID 21311 - PubChem [pubchem.ncbi.nlm.nih.gov]

A Technical Guide to the Solubility of 4-Ethoxy-6-methyl-1,3,5-triazin-2-amine in Organic Solvents

Authored for Researchers, Scientists, and Drug Development Professionals

Foreword: Understanding the Solubility Profile of a Key Synthetic Intermediate

4-Ethoxy-6-methyl-1,3,5-triazin-2-amine serves as a crucial building block in the synthesis of a variety of compounds, from agrochemicals to potential pharmaceutical agents. Its efficacy in these synthetic pathways is often dictated by its behavior in various reaction media. A thorough understanding of its solubility in organic solvents is, therefore, not merely academic but a fundamental prerequisite for process optimization, reaction kinetics control, and purification strategy development. This guide provides a comprehensive overview of the physicochemical properties of 4-Ethoxy-6-methyl-1,3,5-triazin-2-amine, offers insights into its expected solubility based on molecular structure, and presents a detailed protocol for its empirical determination.

Physicochemical Characterization of 4-Ethoxy-6-methyl-1,3,5-triazin-2-amine

A molecule's solubility is intrinsically linked to its physical and chemical properties. The table below summarizes the key physicochemical parameters for 4-Ethoxy-6-methyl-1,3,5-triazin-2-amine.

| Property | Value | Source |

| IUPAC Name | 4-Ethoxy-6-methyl-1,3,5-triazin-2-amine | Amadis Chemical[1] |

| CAS Number | 3882-66-4 | Amadis Chemical[1] |

| Molecular Formula | C₆H₁₀N₄O | Amadis Chemical[1] |

| Molecular Weight | 154.17 g/mol | Atomaxchem[2] |

| Appearance | Not specified, likely a solid | Inferred from related compounds |

| Storage | 2-8°C for long term | Amadis Chemical[1] |

Theoretical Solubility Profile: An Analysis of Molecular Structure

The principle of "like dissolves like" is a cornerstone of solubility prediction. The structure of 4-Ethoxy-6-methyl-1,3,5-triazin-2-amine—containing a polar triazine ring with an amino group, a moderately polar ethoxy group, and a nonpolar methyl group—suggests a nuanced solubility profile.

-

Polarity and Hydrogen Bonding: The presence of the amino group (-NH₂) allows the molecule to act as a hydrogen bond donor, while the nitrogen atoms within the triazine ring and the oxygen of the ethoxy group can act as hydrogen bond acceptors. This indicates a predisposition for solubility in polar protic solvents (e.g., ethanol, methanol) and polar aprotic solvents (e.g., acetone, ethyl acetate).

-

Dipole Moment: The electronegative nitrogen and oxygen atoms create a significant dipole moment across the molecule, further enhancing its affinity for polar solvents.

-

Hydrophobic Character: The methyl and ethyl groups introduce a degree of nonpolar character, which may confer some solubility in less polar solvents like toluene or dichloromethane, although high solubility in purely nonpolar solvents like hexane is not expected.

Based on these structural features, a qualitative prediction of solubility can be made:

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Polar Protic | Methanol, Ethanol | High | Capable of hydrogen bonding with the amino and ethoxy groups. |

| Polar Aprotic | Acetone, Ethyl Acetate, DMSO | Moderate to High | Can engage in dipole-dipole interactions. DMSO is a particularly strong solvent for many organic molecules. |

| Chlorinated | Dichloromethane, Chloroform | Moderate | Balances polarity with the ability to solvate the hydrocarbon portions of the molecule. |

| Aromatic | Toluene | Low to Moderate | Primarily nonpolar, but the aromatic ring can interact with the triazine ring. |

| Nonpolar | Hexane, Heptane | Low | Lacks the polarity to effectively solvate the polar functional groups of the triazine. |

For context, the closely related compound, 2-Amino-4-methoxy-6-methyl-1,3,5-triazine, is described as being slightly soluble in chloroform and DMSO[3]. Another triazine derivative, Atrazine, is soluble in ethanol at approximately 1 mg/ml, and in DMSO and dimethylformamide (DMF) at around 20 mg/ml.

Experimental Determination of Solubility: A Validated Protocol

Given the absence of extensive published quantitative data, empirical determination of solubility is essential for precise applications. The following protocol outlines a robust method for determining the solubility of 4-Ethoxy-6-methyl-1,3,5-triazin-2-amine in a given organic solvent. This method is designed to be a self-validating system, ensuring accuracy and reproducibility.

Materials and Equipment

-

4-Ethoxy-6-methyl-1,3,5-triazin-2-amine (analytical grade)

-

Selected organic solvents (HPLC grade or equivalent)

-

Analytical balance (readable to at least 0.1 mg)

-

Vials with screw caps (e.g., 4 mL)

-

Thermostatically controlled shaker or incubator

-

Syringe filters (0.22 µm, compatible with the chosen solvent)

-

Syringes

-

Volumetric flasks

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or Gas Chromatography (GC) system.

Step-by-Step Experimental Workflow

-

Preparation of Saturated Solutions:

-

Accurately weigh an excess amount of 4-Ethoxy-6-methyl-1,3,5-triazin-2-amine into a series of vials. The "excess" should be enough to ensure that undissolved solid remains after equilibration.

-

Add a known volume (e.g., 2.0 mL) of the desired organic solvent to each vial.

-

Securely cap the vials to prevent solvent evaporation.

-

Place the vials in a thermostatically controlled shaker set to the desired temperature (e.g., 25°C).

-

Allow the mixtures to equilibrate for a sufficient period (e.g., 24-48 hours) with continuous agitation. Visual inspection should confirm the presence of undissolved solid, indicating saturation.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed for at least 2 hours to allow the excess solid to settle.

-

Carefully draw the supernatant (the clear, saturated solution) using a syringe.

-

Attach a 0.22 µm syringe filter to the syringe and filter the solution into a clean, pre-weighed vial to remove any remaining solid particles.

-

Immediately cap the vial containing the filtered saturated solution.

-

-

Gravimetric Analysis (for non-volatile solvents):

-

Accurately weigh the vial containing the filtered saturated solution.

-

Evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature below the compound's decomposition point.

-

Once the solvent is fully evaporated, reweigh the vial containing the dried solute.

-

Calculate the solubility based on the mass of the dissolved solid and the volume of the solvent used.

-

-

Chromatographic Analysis (for volatile solvents or higher precision):

-

Prepare a series of standard solutions of 4-Ethoxy-6-methyl-1,3,5-triazin-2-amine of known concentrations in the solvent of interest.

-

Generate a calibration curve by analyzing these standards using an appropriate HPLC or GC method.

-

Accurately dilute a known volume of the filtered saturated solution with the same solvent.

-

Analyze the diluted sample using the same chromatographic method.

-

Determine the concentration of the saturated solution from the calibration curve, accounting for the dilution factor.

-

Workflow Diagram

Caption: Experimental workflow for determining solubility.

Influence of Temperature

The solubility of solids in liquids is generally an endothermic process, meaning that solubility tends to increase with temperature. For many triazine derivatives, this relationship holds true. For instance, the solubility of some triazine pesticides in water increases approximately threefold for every 25°C rise in temperature. While the exact temperature dependence for 4-Ethoxy-6-methyl-1,3,5-triazin-2-amine in organic solvents must be determined experimentally, it is a critical factor to consider, especially for applications like crystallization where controlled precipitation is desired. The protocol described in section 3 can be repeated at various temperatures to construct a solubility curve.

Safety and Handling

-

Work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Avoid inhalation of dust and contact with skin and eyes.

-

Consult the Safety Data Sheet (SDS) provided by the supplier for the most detailed and up-to-date safety information.

Conclusion

This guide provides a foundational understanding of the solubility characteristics of 4-Ethoxy-6-methyl-1,3,5-triazin-2-amine. While quantitative data is sparse in the public domain, a qualitative assessment based on its molecular structure provides valuable predictive insights. The detailed experimental protocol herein offers a clear and reliable path for researchers to generate precise, application-specific solubility data. Such empirical data is indispensable for the rational design of synthetic routes, the optimization of reaction conditions, and the development of efficient purification processes.

References

-

AERU. 2-amino-4-methoxy-6-methyl-1,3,5-triazine (Ref: CGA 150829). [Link]

-

PubChem. 4-Ethyl-6-methoxy-1,3,5-triazin-2-amine. [Link]

-

LibreTexts Chemistry. Solubility of Organic Compounds. [Link]

-

PubChem. 4-Ethoxy-N-ethyl-6-methyl-1,3,5-triazin-2-amine. [Link]

-

University of Toronto. EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. [Link]

-

University of Massachusetts Boston. Experiment: Solubility of Organic & Inorganic Compounds. [Link]

-

Chemistry LibreTexts. 1.27: Experiment_727_Organic Compound Functional Groups__1_2_0. [Link]

-

Institute of Science, Nagpur. Identification of Organic Compound by Organic Qualitative Analysis. [Link]

-

PubChem. 4,6-Dichloro-N-ethyl-1,3,5-triazin-2-amine. [Link]

-

AERU. 6-ethoxy-N-methyl-1,3,5-triazine-2,4-diamine (Ref: IN D7556). [Link]

-

PubChemLite. 4-ethoxy-n-ethyl-6-methyl-1,3,5-triazin-2-amine. [Link]

-

PubChemLite. 1,3,5-triazin-2-amine, 4-ethoxy-6-ethyl-n-methyl-. [Link]

-

SpectraBase. Ethanol, 2-[[4-[(4-chlorophenyl)amino]-6-ethoxy-1,3,5-triazin-2-yl]amino]-. [Link]

-

ASCA GmbH. 2-Amino-4-methoxy-6-methyl-1,3,5-triazine. [Link]

Sources

The Vanguard of Discovery: A Technical Guide to the Biological Activity Screening of Novel Triazine Derivatives

Foreword: The Triazine Scaffold - A Privileged Platform in Medicinal Chemistry

In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as foundations for potent therapeutic agents. These are often referred to as "privileged scaffolds" due to their ability to interact with a wide range of biological targets.[1] The 1,3,5-triazine core, a symmetrical six-membered heterocycle with alternating carbon and nitrogen atoms, is a prime example of such a scaffold.[2][3] Its unique electronic properties and the ability to be readily functionalized at three distinct positions allow for the creation of vast and diverse chemical libraries.[4][5] This inherent versatility has led to the development of triazine derivatives with a broad spectrum of biological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[3][6] Notably, several triazine-based drugs, such as Altretamine, Gedatolisib, and Enasidenib, have received FDA approval for treating various cancers, underscoring the clinical significance of this scaffold.[7]

This guide provides an in-depth technical overview of the methodologies and strategic considerations for screening novel triazine derivatives for biological activity. It is designed for researchers, scientists, and drug development professionals, offering not just protocols, but the underlying scientific rationale to empower informed and effective screening campaigns.

Chapter 1: The Strategic Blueprint for a Triazine Screening Campaign

A successful screening campaign is not a linear progression of assays but a carefully orchestrated workflow designed to efficiently identify and validate promising compounds. The unique nature of the triazine scaffold, with its potential for multi-target activity, necessitates a flexible and intelligent screening strategy.

A typical screening cascade begins with a broad, high-throughput primary screen to identify initial "hits." These hits are then subjected to a series of increasingly stringent secondary and confirmatory assays to validate their activity, determine their potency and selectivity, and elucidate their mechanism of action. This funneling approach ensures that resources are focused on the most promising candidates for further development.

Diagram: The Triazine Screening Cascade

Caption: A generalized workflow for the screening of novel triazine derivatives.

Chapter 2: Primary Screening - Casting a Wide Net

The objective of primary screening is to rapidly assess a large library of triazine derivatives to identify compounds that exhibit a desired biological effect. High-throughput screening (HTS) is the cornerstone of this phase, employing automated systems to test thousands of compounds in a time- and cost-effective manner.[8]

Anticancer Activity Screening

A prevalent therapeutic target for triazine derivatives is cancer.[7] The initial screen for anticancer activity typically involves cell viability or cytotoxicity assays.

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Materials:

-

96-well cell culture plates

-

Cancer cell line(s) of interest

-

Complete cell culture medium

-

Triazine derivatives dissolved in a suitable solvent (e.g., DMSO)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 40% (v/v) dimethylformamide, 2% (v/v) glacial acetic acid, and 16% (w/v) sodium dodecyl sulfate, pH 4.7)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Treat the cells with various concentrations of the triazine derivatives. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).

-

Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.[9]

-

Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.[9]

-

Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

Data Analysis: Cell viability is calculated as a percentage relative to the vehicle-treated control cells. The results are often used to determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.[10]

Antimicrobial Activity Screening

Triazine derivatives have also shown significant promise as antimicrobial agents.[3] The primary screen for antimicrobial activity is typically a broth microdilution assay to determine the Minimum Inhibitory Concentration (MIC).

This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[11]

Materials:

-

96-well microtiter plates

-

Bacterial or fungal strains of interest

-

Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria)

-

Triazine derivatives dissolved in a suitable solvent

-

Bacterial/fungal inoculum standardized to a specific concentration (e.g., 5 x 10^5 CFU/mL)

-

Microplate reader or visual inspection

Procedure:

-

Serial Dilution: Prepare serial twofold dilutions of the triazine derivatives in the broth medium directly in the 96-well plate.

-

Inoculation: Inoculate each well with the standardized microbial suspension. Include a growth control (no compound) and a sterility control (no inoculum).

-

Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).

-

MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth (turbidity) of the microorganism. This can be assessed visually or by measuring the optical density at 600 nm.[12]

Chapter 3: Hit Validation and Secondary Screening - From 'Hit' to 'Lead'

A "hit" from a primary screen is not a guaranteed therapeutic candidate. A rigorous process of hit validation and secondary screening is crucial to eliminate false positives and to characterize the mechanism of action of the true hits.[13]

Hit Confirmation and Dose-Response Analysis

The first step is to re-test the initial hits to confirm their activity. Confirmed hits are then subjected to dose-response analysis to accurately determine their potency (IC50 or MIC). This involves testing the compounds over a wider range of concentrations.

Target-Based Assays: Unveiling the Mechanism

Many triazine derivatives exert their biological effects by interacting with specific molecular targets, such as protein kinases.[7] The PI3K/mTOR pathway, a critical regulator of cell growth and survival, is a common target for anticancer triazine derivatives.[14]

Diagram: The PI3K/Akt/mTOR Signaling Pathway

Caption: A simplified diagram of the PI3K/Akt/mTOR signaling pathway.

This type of assay measures the amount of ATP remaining after a kinase reaction. A decrease in ATP consumption indicates inhibition of the kinase.

Materials:

-

Purified kinase of interest (e.g., PI3Kα)

-

Kinase-specific substrate

-

ATP

-

Triazine derivative

-

Assay buffer

-

Luminescent kinase assay kit (e.g., ADP-Glo™)

-

White opaque 96- or 384-well plates

-

Luminometer

Procedure:

-

Compound Plating: Dispense the triazine derivatives at various concentrations into the wells of the assay plate.

-

Kinase Addition: Add the purified kinase to the wells and incubate briefly to allow for compound binding.

-

Reaction Initiation: Add a mixture of the substrate and ATP to initiate the kinase reaction. Incubate at a controlled temperature (e.g., 30°C) for a specific time (e.g., 60 minutes).[15]

-

Signal Generation: Stop the kinase reaction and measure the remaining ATP by adding the detection reagents from the luminescent assay kit according to the manufacturer's instructions. This typically involves a two-step process to first deplete unconsumed ATP and then convert the generated ADP back to ATP, which is then used in a luciferase reaction to produce light.[15]

-

Luminescence Measurement: Read the luminescent signal using a luminometer.

Data Interpretation: The luminescent signal is inversely proportional to the kinase activity. The data is used to calculate the percent inhibition and subsequently the IC50 value for the compound against the specific kinase.

Cell-Based Mechanistic Assays

To understand how a compound affects the whole cell, a variety of cell-based assays can be employed. These can include:

-

Cell Cycle Analysis: To determine if the compound causes cell cycle arrest at a particular phase.

-

Apoptosis Assays: To determine if the compound induces programmed cell death.

-

Western Blotting: To measure the levels of specific proteins in a signaling pathway to confirm target engagement.

Chapter 4: Structure-Activity Relationship (SAR) and Lead Optimization

Once a validated hit with a confirmed mechanism of action is identified, the process of lead optimization begins. This involves synthesizing and testing analogues of the hit compound to improve its potency, selectivity, and drug-like properties (e.g., solubility, metabolic stability). The insights gained from this process are known as Structure-Activity Relationships (SAR).[2][16]

Analyzing SAR: A Case Study Approach

By systematically modifying the substituents at the three reactive positions of the triazine core, chemists can probe the structural requirements for biological activity.

Table 1: Exemplary SAR Data for Anticancer Triazine Derivatives

| Compound | R1 | R2 | R3 | Target/Cell Line | IC50 (µM) | Reference |

| 1a | -Cl | Phenylamino | Piperidino | MCF-7 | 1.77 | [17] |

| 1b | -Cl | 4-Fluorophenylamino | Piperidino | MCF-7 | 13.46 | [17] |

| 1c | -Cl | 4-Nitrophenylamino | Piperidino | MCF-7 | 0.2 | [17] |

| 2a | Morpholino | Phenylamino | Dipeptide | MCF-7 | 0.82 | [2] |

| 2b | Piperidino | Phenylamino | Dipeptide | MCF-7 | 9.36 | [2] |

| 3 | Morpholino | Piperazinyl-sulfonylphenol | Morpholinoethylamino | PI3K | 0.0034 | [2] |

| 4 | 4-aminoquinoline | Morpholino | Aniline | EGFR-TK | 0.0368 | [18] |

This table is a compilation of representative data and is for illustrative purposes.

Table 2: Exemplary SAR Data for Antimicrobial Triazine Derivatives

| Compound | R1 | R2 | R3 | Organism | MIC (µg/mL) | Reference |

| 5a | 4-Methoxyphenyl | Chloro | Amine | S. aureus | 12.5 | [14] |

| 5b | 4-Methoxyphenyl | Chloro | Morpholino | S. aureus | >50 | [14] |

| 5c | 4-Methoxyphenyl | Chloro | Piperidino | S. aureus | >50 | [14] |

| 6a | 3-Methoxyphenyl | Chloro | Amine | S. aureus | 6.25 | [14] |

| 6b | 3-Methoxyphenyl | Chloro | Morpholino | S. aureus | 25 | [14] |

This table is a compilation of representative data and is for illustrative purposes.

The antimicrobial data in Table 2 suggests that for this particular series, a simple amine at the R3 position is crucial for activity against S. aureus, with larger substituents like morpholine and piperidine being detrimental.[14] Furthermore, a methoxy group at the meta position of the phenyl ring (6a) appears to be more favorable than at the para position (5a).[14]

The Path to a Clinical Candidate

The hit-to-lead process is an iterative cycle of design, synthesis, and testing.[19] The goal is to develop a compound with a desirable balance of potency, selectivity, and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties. This ultimately leads to the selection of a clinical candidate for further preclinical and clinical development.

Conclusion: The Future of Triazine-Based Drug Discovery

The triazine scaffold continues to be a remarkably fruitful starting point for the discovery of novel therapeutics. The success of a screening campaign for new triazine derivatives hinges on a well-designed, multi-faceted strategy that combines high-throughput primary screening with insightful secondary and mechanistic studies. A deep understanding of the underlying biology and a systematic approach to exploring the structure-activity landscape are paramount. As our understanding of disease pathways becomes more nuanced and our screening technologies more sophisticated, the potential for developing the next generation of triazine-based medicines remains exceptionally bright.

References

-

Antitumor Activity of s-Triazine Derivatives: A Systematic Review. (2023). Molecules. [Link]

-

Recent Advances in the Biological Activity of s-Triazine Core Compounds. (2022). Molecules. [Link]

-

Kinase Screening Assay Services. (n.d.). Reaction Biology. [Link]

-

Structure optimization and molecular dynamics studies of new tumor-selective s-triazines targeting DNA and MMP-10/13 for halting colorectal and secondary liver cancers. (2024). RSC Medicinal Chemistry. [Link]

-

Structure-activity relationships (SAR) of triazine derivatives: Promising antimicrobial agents. (2020). European Journal of Medicinal Chemistry. [Link]

-

Computational Exploration of Molecular Scaffolds in Medicinal Chemistry. (2017). Journal of Medicinal Chemistry. [Link]

-

Functionalized Triazines and Tetrazines: Synthesis and Applications. (2022). Chemical Reviews. [Link]

-

Investigating the Structure–Activity Relationship of 1,2,4-Triazine G-Protein-Coupled Receptor 84 (GPR84) Antagonists. (2021). ACS Medicinal Chemistry Letters. [Link]

-

Anticancer s-triazine drugs (I–III) in phase III clinical trials. (n.d.). ResearchGate. [Link]

-

Structure-activity relationships (SAR) of triazine derivatives: Promising antimicrobial agents. (n.d.). ResearchGate. [Link]

-

Functionalized 1,3,5-triazine derivatives as components for photo- and electroluminescent materials. (2022). Organic Chemistry Frontiers. [Link]

-

Computational Exploration of Molecular Scaffolds in Medicinal Chemistry. (2017). PubMed. [Link]

-

IC 50 Values of the Derivatives in Three Cancer Cell Lines, as Measured Using the MTT Assay. (n.d.). ResearchGate. [Link]

-

Hit Identification. (n.d.). Vipergen. [Link]

-

The Antitumor Activity of s-Triazine Derivatives. (2023). Encyclopedia.pub. [Link]

-

Hit Identification and Optimization in Virtual Screening: Practical Recommendations Based Upon a Critical Literature Analysis. (2013). Journal of Chemical Information and Modeling. [Link]

-

The Synthesis, Antimicrobial Activity, and Molecular Docking of New 1, 2, 4-Triazole, 1, 2, 4-Triazepine, Quinoline, and Pyrimidine Scaffolds Condensed to Naturally Occurring Furochromones. (2023). Molecules. [Link]

-

Hit-to-lead optimization of a 2-aminobenzimidazole series as new candidates for chagas disease. (2023). European Journal of Medicinal Chemistry. [Link]

-

Revisiting the Synthesis of Functionally Substituted 1,4-Dihydrobenzo[e][2][7][20]triazines. (2022). Molecules. [Link]

-

Symmetrical di-substituted phenylamino-s-triazine derivatives as anticancer agents: in vitro and in silico approach. (2025). RSC Advances. [Link]

-

Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. (2023). protocols.io. [Link]

-

Scaffold-Based Drug Design. (n.d.). BioSolveIT. [Link]

-

1,2,4-Triazine Derivatives as NLRP3 Inhibitors for Treating Diseases. (2023). ACS Medicinal Chemistry Letters. [Link]

-

Green and Efficient Synthetic Protocol for 1,3,5-Triazine Derivatives with Anticancer Potential Against Colorectal Cancer. (2024). Molecules. [Link]

-

Functionalized Triazines and Tetrazines: Synthesis and Applications. (n.d.). ResearchGate. [Link]

-

High-Throughput Kinase Profiling: A More Efficient Approach towards the Discovery of New Kinase Inhibitors. (2007). Combinatorial Chemistry & High Throughput Screening. [Link]

-

The Rise and Fall of a Scaffold: A Trend Analysis of Scaffolds in the Medicinal Chemistry Literature. (2017). Journal of Medicinal Chemistry. [Link]

-

Discovery of the 3-Amino-1,2,4-triazine-Based Library as Selective PDK1 Inhibitors with Therapeutic Potential in Highly Aggressive Pancreatic Ductal Adenocarcinoma. (2023). Journal of Medicinal Chemistry. [Link]

-

A pragmatic approach to hit validation following biochemical high-throughput screening. (2017). Drug Discovery World. [Link]

-

Antitumor Activity of s-Triazine Derivatives: A Systematic Review. (2023). Semantic Scholar. [Link]

-

Chapter 1: Privileged Scaffolds in Medicinal Chemistry: An Introduction. (2015). Royal Society of Chemistry. [Link]

-

Suzetrigine, a NaV1.8 Inhibitor as a Novel Approach for Pain Therapy—A Medicinal and Chemical Drug Profile. (2024). Pharmaceuticals. [Link]

-

The Applications of s-Triazine Based Compounds as Potential Antifungal Agents: A Mini-Review. (2024). Preprints.org. [Link]

-

Kinase Screening & Profiling. (n.d.). BPS Bioscience. [Link]

-

High-throughput screening (HTS). (2019). BMG LABTECH. [Link]

-

Drug dose-response data analysis. (2021). Towards Data Science. [Link]

-

Best Practices for Hit-to-Lead - Case Study: MALT1 Inhibitors. (2024). YouTube. [Link]

-

Synthesis of 1,3,5-triazines. (n.d.). Organic Chemistry Portal. [Link]

-

Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline. (2011). Clinical and Laboratory Standards Institute. [Link]

-

Synthesis and antimicrobial activity of 2,4,6-substituted -S-triazine derivatives. (n.d.). ResearchGate. [Link]

-

Anti‑breast cancer activity of selected 1,3,5‑triazines via modulation of EGFR‑TK. (n.d.). ResearchGate. [Link]

-

PI3K/mTOR/AKT Signaling Pathway. (n.d.). Moodle@Units. [Link]

Sources

- 1. Functionalized 1,3,5-triazine derivatives as components for photo- and electroluminescent materials - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 2. Recent Advances in the Biological Activity of s-Triazine Core Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Structure-activity relationships (SAR) of triazine derivatives: Promising antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Functionalized Triazines and Tetrazines: Synthesis and Applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Antitumor Activity of s-Triazine Derivatives: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. sygnaturediscovery.com [sygnaturediscovery.com]

- 11. Hit Identification and Validation Services | Oncodesign Services [oncodesign-services.com]

- 12. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Hit Identification and Optimization in Virtual Screening: Practical Recommendations Based Upon a Critical Literature Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Hit-to-lead optimization of a benzene sulfonamide series for potential antileishmanial agents - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 16. mdpi.com [mdpi.com]

- 17. Symmetrical di-substituted phenylamino- s -triazine derivatives as anticancer agents: in vitro and in silico approach - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08508F [pubs.rsc.org]

- 18. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 19. Hit-to-lead optimization of a 2-aminobenzimidazole series as new candidates for chagas disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Structure optimization and molecular dynamics studies of new tumor-selective s-triazines targeting DNA and MMP-10/13 for halting colorectal and secondary liver cancers - PMC [pmc.ncbi.nlm.nih.gov]

The Versatile Synthon: A Technical Guide to 4-Ethoxy-6-methyl-1,3,5-triazin-2-amine in Modern Organic Synthesis

This in-depth technical guide serves as a comprehensive resource for researchers, scientists, and professionals in drug development on the strategic applications of 4-ethoxy-6-methyl-1,3,5-triazin-2-amine as a pivotal building block in organic synthesis. This document provides a detailed exploration of its synthesis, reactivity, and established utility, with a focus on enabling the design and execution of innovative synthetic strategies.

Introduction: The Strategic Importance of Substituted Triazines

The 1,3,5-triazine core is a privileged scaffold in medicinal and agricultural chemistry, owing to its unique electronic properties and its ability to engage in a multitude of intermolecular interactions. Among the vast family of triazine derivatives, 4-ethoxy-6-methyl-1,3,5-triazin-2-amine emerges as a particularly versatile intermediate. Its trifunctional nature, presenting amino, ethoxy, and methyl groups on the triazine ring, allows for a diverse range of chemical transformations, making it an invaluable tool for the construction of complex molecular architectures. This guide will illuminate the synthetic pathways to this key intermediate and showcase its power as a synthon in the development of high-value molecules.

Physicochemical and Spectroscopic Profile

A thorough understanding of the physical and chemical properties of a building block is fundamental to its effective application.

| Property | Value | Source |

| CAS Number | 3882-66-4 | [1] |

| Molecular Formula | C₆H₁₀N₄O | [1] |

| Molecular Weight | 154.17 g/mol | [1] |

| Appearance | Typically a white to off-white solid | General knowledge |

| Solubility | Soluble in many common organic solvents | General knowledge |

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the ethoxy group (a triplet and a quartet), a singlet for the methyl group, and a broad singlet for the amine protons. The exact chemical shifts would be influenced by the solvent used. For a similar compound, 6-methyl-1,3,5-triazine-2,4-diamine, the methyl protons appear around 2.06 ppm and the amine protons around 6.6 ppm in DMSO-d₆[2].

-

¹³C NMR: The carbon NMR would display distinct signals for the methyl carbon, the two carbons of the ethoxy group, and the three aromatic carbons of the triazine ring. The chemical shifts of the triazine carbons are typically in the range of 160-175 ppm.

-

Mass Spectrometry: The mass spectrum would show a prominent molecular ion peak (M+) at m/z 154, corresponding to the molecular weight of the compound. Fragmentation patterns would likely involve the loss of the ethoxy and methyl groups.

-

Infrared (IR) Spectroscopy: The IR spectrum would be characterized by absorption bands corresponding to N-H stretching of the amine group (around 3300-3500 cm⁻¹), C-H stretching of the alkyl groups (around 2850-3000 cm⁻¹), C=N stretching of the triazine ring (around 1550-1650 cm⁻¹), and C-O stretching of the ethoxy group (around 1050-1250 cm⁻¹).

Synthesis of 4-Ethoxy-6-methyl-1,3,5-triazin-2-amine: A Step-by-Step Protocol

The most established and versatile method for the synthesis of unsymmetrically substituted 1,3,5-triazines is the sequential nucleophilic substitution of the chlorine atoms of cyanuric chloride (2,4,6-trichloro-1,3,5-triazine)[3]. The reactivity of the chlorine atoms decreases with each substitution, allowing for a controlled, stepwise introduction of different functional groups by carefully managing the reaction temperature.

The synthesis of 4-ethoxy-6-methyl-1,3,5-triazin-2-amine can be logically designed in a three-step sequence starting from cyanuric chloride. The choice of the order of substituent introduction is critical to achieving the desired product with high selectivity. A plausible and efficient synthetic route is outlined below.

Experimental Protocol

Step 1: Synthesis of 2,4-Dichloro-6-methyl-1,3,5-triazine

This step involves a nucleophilic substitution of one chlorine atom with a methyl group. A Grignard reaction is a suitable method for this C-C bond formation[4][5].

-

Reaction Setup: A solution of cyanuric chloride (1.0 eq) in an anhydrous ether solvent such as THF is prepared in a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon) and cooled to a low temperature, typically between -20°C and 0°C.

-

Grignard Addition: A solution of methylmagnesium bromide (CH₃MgBr) or a similar methyl Grignard reagent (1.0 eq) in a suitable ether solvent is added dropwise to the cyanuric chloride solution, maintaining the low temperature. The reaction is highly exothermic and careful control of the addition rate is crucial to prevent side reactions.

-

Reaction Monitoring and Work-up: The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The organic layer is separated, and the aqueous layer is extracted with an appropriate organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the crude 2,4-dichloro-6-methyl-1,3,5-triazine.

Step 2: Synthesis of 2-Chloro-4-ethoxy-6-methyl-1,3,5-triazine

The second chlorine atom is replaced by an ethoxy group. The decreased reactivity of the dichlorinated intermediate allows for selective substitution with an alkoxide at a slightly elevated temperature[3].

-